![molecular formula C17H24N2O5S B5566127 4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol](/img/structure/B5566127.png)
4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol
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Overview
Description
Scientific Research Applications
Structure-Activity Relationship in Antiestrogens
Research has synthesized analogues of 2,3-diaryl-1-benzopyran, evaluating their affinity for estrogen receptors and their agonist-antagonist activities. This study contributes to understanding the structural basis of antiestrogen activity, with some analogues showing promise as potent antiestrogens, more effective than existing compounds like tamoxifen (Saeed et al., 1990).
Antioxidant Activity of Phenolic Compounds
An investigation into the phenolic contents of Protea hybrid 'Susara' and its antioxidant activity demonstrated significant findings. The study identified several compounds, highlighting their potential in food preservation, pharmaceutical, and cosmetic industries due to their radical scavenging activity (León et al., 2014).
Green Synthesis of Novel Derivatives
A green and efficient protocol was developed for synthesizing novel derivatives involving a sequential one-pot reaction, emphasizing the synthesis's high yields and environmental benefits. This approach demonstrates the potential for sustainable chemical synthesis methods (Mohebat et al., 2016).
Molecular Docking and Quantum Chemical Calculations
A study focused on molecular docking and quantum chemical calculations of a phenol derivative, analyzing its molecular structure, spectroscopic data, and potential biological effects. This research provides insights into the compound's interactions and reactivity at the molecular level (Viji et al., 2020).
Tyrosinase Inhibition for Cosmetic Application
The synthesis and evaluation of 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol as an effective tyrosinase inhibitor were studied, aiming at cosmetic applications for skin lightening. This work outlines a synthetic route and potential commercial application in cosmetics (Ying-qi, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(4-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c20-10-9-18-7-8-19(16-12-25(23,24)11-15(16)18)17(22)6-3-13-1-4-14(21)5-2-13/h1-2,4-5,15-16,20-21H,3,6-12H2/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZCUPIOEFQAAD-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CCO)C(=O)CCC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CCO)C(=O)CCC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol |
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